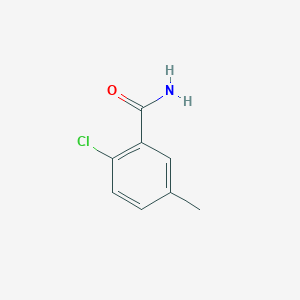

2-Chloro-5-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-methylbenzamide is a chemical compound with the linear formula: C6H5CONHC6H3(Cl)CH3 . It has a molecular weight of 245.70 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylbenzamide can be represented by the SMILES string: Cc1ccc (Cl)c (NC (=O)c2ccccc2)c1 . This indicates that the molecule consists of a benzamide group (C6H5CONH) attached to a chloromethyl group (C6H3(Cl)CH3) .Physical And Chemical Properties Analysis

2-Chloro-5-methylbenzamide has a melting point of 121-123 °C . Its density is predicted to be 1.250±0.06 g/cm3 . The compound is also predicted to have a pKa value of 12.59±0.70 .Applications De Recherche Scientifique

Chemical Reactions and Derivative Formation

- 2-Chloro-5-methylbenzamide and related compounds have been studied for their reactivity in forming various chemical derivatives. For instance, N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole, demonstrating the compound's utility in synthesizing heterocyclic structures (Balya et al., 2008).

Thermal Stability Analysis

- The thermal stability of derivatives of 2-Chloro-5-methylbenzamide has been a subject of study, providing insights into their potential applications in various fields. For example, the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide was analyzed using dynamic DSC curves and simulation calculations (Cong & Cheng, 2021).

Synthesis of Novel Compounds

- Studies have explored the synthesis of novel compounds using 2-Chloro-5-methylbenzamide derivatives as intermediates. For example, 3-Methyl-2-nitrobenzoic acid, a related compound, was used as a starting material for synthesizing chlorantraniliprole, showcasing the role of these compounds in complex synthetic pathways (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Computational and Experimental Studies

- Computational and experimental studies have been conducted on 2-Chloro-5-methylbenzamide derivatives to understand their molecular behavior. For instance, ortho-fluoro- and ortho-chloro-N-methylbenzamide were studied to analyze their conformational behavior and intramolecular hydrogen bonding, providing valuable insights for designing novel arylamide foldamers (Galan et al., 2009).

Biological Effects and Antimicrobial Studies

- 2-Chloro-5-methylbenzamide derivatives have been the focus of biological studies, particularly in understanding their antimicrobial properties. A study aimed to prepare Mannich bases introducing 2-chloro 4-nitrobenzamide and 2-methylbenzamide pharmacophores into secondary amines to study their antimicrobial action (Joshi, Manikpuri, & Khare, 2009).

Molar Refraction and Polarizability Studies

- The study of molar refraction and polarizability of derivatives of 2-Chloro-5-methylbenzamide in various solutions has been conducted, providing insights into their physical properties and interactions in different environments (Sawale et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-5-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLCDIKYQVYXTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2382450.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol](/img/structure/B2382462.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)